molecular formula C7H5NOS B13817593 Thiepino[4,5-d][1,2]oxazole CAS No. 20415-18-3

Thiepino[4,5-d][1,2]oxazole

Cat. No.: B13817593
CAS No.: 20415-18-3
M. Wt: 151.19 g/mol
InChI Key: DQTMHZSENVWYCG-UHFFFAOYSA-N
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Description

Thiepino[4,5-d][1,2]oxazole (8CI,9CI) is a synthetic fused heterocyclic compound identified under the CAS Registry Number 20415-18-3 and a molecular weight of 151.19 g/mol . This substance is presented for research and development applications in laboratory settings. As a fused ring system containing oxygen and nitrogen, it shares structural features with other heterocyclic compounds known to be of significant interest in medicinal chemistry and materials science . For instance, the 1,2-oxazole (isoxazole) motif is found in various pharmacologically active molecules. Specific research applications for this particular thiepino-isoxazole derivative are an area of ongoing investigation, and researchers are exploring its potential as a key intermediate or scaffold in the development of novel substances. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet for proper handling and storage information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20415-18-3

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thiepino[4,5-d][1,2]oxazole

InChI

InChI=1S/C7H5NOS/c1-3-10-4-2-7-6(1)5-8-9-7/h1-5H

InChI Key

DQTMHZSENVWYCG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=CC2=C1C=NO2

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Thiepino 4,5 D 1 2 Oxazole

Electrophilic Aromatic Substitution Reactions

Regiochemical Preferences within the Fused Ring System

The regioselectivity of electrophilic aromatic substitution on the Thiepino[4,5-d]oxazole ring system is anticipated to be complex due to the presence of both the electron-rich thiepine (B12651377) ring and the electron-deficient isoxazole (B147169) ring. The sulfur atom in the thiepine ring is generally activating and ortho-, para-directing, while the isoxazole ring is deactivating due to the electronegativity of the nitrogen and oxygen atoms.

Theoretical calculations and studies on analogous sulfur-containing heterocyclic systems suggest that electrophilic attack is most likely to occur on the thiepine ring, which is the more electron-rich portion of the molecule. The specific positions of substitution would be influenced by the directing effects of the sulfur atom and the deactivating effect of the fused isoxazole moiety.

Influence of Substituents on Reactivity

The presence of substituents on the Thiepino[4,5-d]oxazole core would significantly modulate its reactivity towards electrophiles. Electron-donating groups (EDGs) attached to the thiepine ring would further activate the system and enhance the rate of electrophilic substitution, directing the incoming electrophile to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups (EWGs) would deactivate the ring system, making electrophilic substitution more difficult.

The table below summarizes the expected influence of various substituents on the reactivity of the thiepine ring in Thiepino[4,5-d]oxazole towards electrophilic attack.

SubstituentNatureExpected Effect on ReactivityProbable Directing Influence
-OH, -NH2, -ORElectron-DonatingActivatingOrtho, Para
-AlkylElectron-Donating (weak)ActivatingOrtho, Para
-HalogenElectron-Withdrawing (inductive), Electron-Donating (resonance)DeactivatingOrtho, Para
-NO2, -CN, -SO3HElectron-WithdrawingDeactivatingMeta

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the Thiepino[4,5-d]oxazole system are expected to be favored on the electron-deficient isoxazole ring or at positions on the thiepine ring activated by the presence of a suitable leaving group.

Reactivity at Specific Ring Positions

The isoxazole ring is inherently electron-deficient and therefore more susceptible to nucleophilic attack than the thiepine ring. Positions adjacent to the heteroatoms in the isoxazole ring are particularly activated. The presence of a good leaving group, such as a halogen, at any position on the bicyclic system would enable nucleophilic substitution to occur.

Ring-Opening Pathways via Nucleophilic Attack

A characteristic reaction of isoxazoles is their susceptibility to ring-opening upon nucleophilic attack. This typically involves the cleavage of the weak N-O bond. For Thiepino[4,5-d]oxazole, a strong nucleophile could potentially attack one of the carbon atoms of the isoxazole ring, leading to the opening of this ring. The specific pathway and resulting products would depend on the nature of the nucleophile, the reaction conditions, and the presence of any substituents.

Cycloaddition Reactions

The thiepine ring in Thiepino[4,5-d]oxazole contains a conjugated diene system, making it a potential candidate for cycloaddition reactions, such as the Diels-Alder reaction. However, the aromaticity of the thiepine ring can reduce its reactivity as a diene. The isoxazole ring itself is generally not reactive in standard Diels-Alder reactions. The feasibility of cycloaddition reactions would be highly dependent on the specific dienophile used and the reaction conditions, with more reactive dienophiles being required to overcome the aromatic stabilization of the thiepine ring.

Diels-Alder Reactions as a Diene Component

The conjugated diene system within the thiepine ring of Thiepino[4,5-d] researchgate.netnih.govoxazole (B20620) presents the potential for it to participate as the 4π-electron component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. Similar to carbocyclic and other heterocyclic seven-membered rings like oxepines, the thiepine moiety can react with electron-deficient alkenes or alkynes (dienophiles) to form new six-membered rings. slideshare.net

The reaction proceeds via a concerted mechanism through a cyclic transition state. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by the electronic effects of the fused isoxazole ring and the sulfur heteroatom, as well as by the nature of the substituents on both the thiepino[4,5-d] researchgate.netnih.govoxazole core and the dienophile. For example, the sulfur atom can influence the energies of the frontier molecular orbitals (HOMO and LUMO) of the diene system. The reaction with an activated dienophile, such as maleic anhydride (B1165640), would be expected to yield a tricyclic adduct.

Table 1: Representative Diels-Alder Reactions with Thiepino[4,5-d] researchgate.netnih.govoxazole The following are predicted reactions based on the known reactivity of related heterocyclic systems.

DienophileConditionsExpected Product
Maleic AnhydrideThermal (Heat)Tricyclic anhydride adduct
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Thermal (Heat)Tricyclic dicarboxylate adduct
N-PhenylmaleimideThermal (Heat)Tricyclic imide adduct

Exploration of 1,3-Dipolar Cycloaddition Opportunities

The carbon-carbon double bonds within the thiepine ring of Thiepino[4,5-d] researchgate.netnih.govoxazole can also act as dipolarophiles in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole, a molecule with a 4π-electron system delocalized over three atoms, reacting with a 2π-electron system (the dipolarophile) to form a five-membered heterocyclic ring. organic-chemistry.org

This reaction pathway offers a powerful method for the synthesis of novel, complex polycyclic heterocyclic systems built upon the thiepino[4,5-d] researchgate.netnih.govoxazole scaffold. The reaction with a nitrile oxide, for instance, could generate a new, fused isoxazole ring. Similarly, reaction with an azide (B81097) would yield a triazole-fused derivative. The regioselectivity of the addition would be dictated by the electronic and steric factors of both the thiepine system and the incoming 1,3-dipole. wikipedia.orgorganic-chemistry.org

Table 2: Potential 1,3-Dipolar Cycloaddition Reactions The following are predicted reactions based on established 1,3-dipolar cycloaddition chemistry. mdpi.com

1,3-DipoleDipole SourceExpected Adduct
PhenylazidePhenylazideFused triazoline/triazole ring
Benzonitrile oxideBenzaldehyde (B42025) oxime + oxidantFused isoxazoline/isoxazole ring
Azomethine ylideIn situ from N-methylglycine and an aldehydeFused pyrrolidine (B122466) ring

Functional Group Transformations and Derivatization

Oxidation Reactions of the Thiepine and Oxazole Moieties

The sulfur atom in the thiepine ring is a primary site for functional group transformation via oxidation. It can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone using common oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. researchgate.net The oxidation state of the sulfur atom significantly alters the geometry and electronic properties of the ring system.

The formation of the thiepine-S-oxide or S,S-dioxide can have profound consequences for the stability of the molecule. Thiepine-S-oxides, in particular, can be unstable and may undergo spontaneous ring contraction through a cheletropic elimination of sulfur monoxide (SO) to yield a substituted naphthalene (B1677914) derivative. beilstein-journals.org This reactivity provides a synthetic route from the thiepine-fused system to polycyclic aromatic compounds. The isoxazole ring is generally robust and resistant to mild oxidizing conditions.

Table 3: Oxidation of the Thiepine Moiety

ReagentProduct
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.)Thiepino[4,5-d] researchgate.netnih.govoxazole S-oxide
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.)Thiepino[4,5-d] researchgate.netnih.govoxazole S,S-dioxide
Hydrogen peroxide (H₂O₂)Thiepino[4,5-d] researchgate.netnih.govoxazole S-oxide or S,S-dioxide

Deprotonation and Subsequent Reactions

The carbon framework of Thiepino[4,5-d] researchgate.netnih.govoxazole possesses protons that can be abstracted by strong bases, creating nucleophilic centers for further functionalization. The acidity of the C-H bonds is influenced by their position relative to the sulfur, nitrogen, and oxygen heteroatoms. Protons adjacent to the sulfur atom or on the isoxazole ring are potential candidates for deprotonation using organolithium reagents (e.g., n-butyllithium) or other strong bases like lithium diisopropylamide (LDA).

The resulting organometallic intermediate can then react with a variety of electrophiles to introduce new substituents. This strategy allows for the targeted derivatization of the heterocyclic core. For example, reaction with an alkyl halide would introduce an alkyl group, while reaction with a carbonyl compound like acetone (B3395972) or benzaldehyde would yield a tertiary or secondary alcohol, respectively.

Table 4: Derivatization via Deprotonation-Electrophilic Quench

BaseElectrophileResulting Functional Group
n-ButyllithiumIodomethaneMethyl group
Lithium diisopropylamide (LDA)BenzaldehydeHydroxy(phenyl)methyl group
n-ButyllithiumTrimethylsilyl chlorideTrimethylsilyl group
n-ButyllithiumCarbon dioxide (CO₂)Carboxylic acid group

Formation of Quaternary Salts

The formation of quaternary salts by N-alkylation is a common reaction for many nitrogen-containing heterocycles. However, for the isoxazole moiety within the Thiepino[4,5-d] researchgate.netnih.govoxazole structure, this reaction is not favored. The nitrogen atom in an isoxazole ring is considered non-basic. Its lone pair of electrons contributes to the aromatic π-system, and the adjacent electron-withdrawing oxygen atom further reduces its nucleophilicity. Consequently, direct alkylation on the nitrogen to form a stable quaternary salt is generally not a feasible transformation under standard alkylating conditions. This is in contrast to other heterocycles like indazoles, where N-alkylation is a common and important reaction. beilstein-journals.org While S-alkylation to form a sulfonium (B1226848) salt is theoretically possible under forcing conditions, it is not a typical reaction pathway for thiepine systems.

Advanced Spectroscopic and Characterization Techniques in Thiepino 4,5 D 1 2 Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For complex fused heterocycles such as Thiepino[4,5-d] researchgate.netprinceton.eduoxazole (B20620), a combination of one-dimensional and two-dimensional NMR experiments is indispensable.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the molecular framework. The chemical shifts (δ) of nuclei are highly sensitive to their local electronic environment, offering insights into the nature of the fused rings and the influence of the constituent heteroatoms (S, N, O).

In a typical ¹H NMR spectrum of a Thiepino[4,5-d] researchgate.netprinceton.eduoxazole derivative, protons on the aromatic rings would appear in the downfield region, generally between δ 7.0 and 9.0 ppm. mdpi.com The specific shifts and coupling patterns (J-coupling) between adjacent protons are critical for determining the substitution pattern on the thiepine (B12651377) and oxazole rings.

The ¹³C NMR spectrum complements the ¹H data by providing information on the carbon skeleton. Carbons within the heterocyclic system display a wide range of chemical shifts. Carbons adjacent to heteroatoms are particularly diagnostic; for instance, carbons in the oxazole ring are significantly influenced by the adjacent nitrogen and oxygen atoms, often appearing at distinct chemical shifts compared to the carbons in the thiepine ring. mdpi.comscispace.com The analysis of ¹³C NMR spectra for related heterocyclic systems, such as thiazolo[4,5-d] researchgate.netprinceton.edusdsu.edutriazoles, shows that the chemical shifts of bridgehead carbons and those adjacent to heteroatoms are crucial for structural assignment. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for a Substituted Thiepino[4,5-d] researchgate.netprinceton.eduoxazole Derivative Note: These are predicted values based on analogous heterocyclic systems. Actual values will vary with substitution.

NucleusPosition/TypePredicted Chemical Shift (δ, ppm)
¹H Aromatic (Thiepine Ring)7.5 - 8.5
Aromatic (Oxazole Ring)8.0 - 9.0
¹³C Aromatic (Thiepine Ring)120 - 140
Aromatic (Oxazole Ring)145 - 165
Bridgehead Carbons135 - 155

¹⁵N NMR and its Utility in Heterocyclic Systems

¹⁵N NMR spectroscopy, while less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within a heterocyclic core. mdpi.com For Thiepino[4,5-d] researchgate.netprinceton.eduoxazole, the nitrogen atom in the oxazole ring would have a characteristic chemical shift that is highly informative. This technique is invaluable for distinguishing between isomers, studying tautomeric equilibria, and probing nitrogen-involved hydrogen bonding or protonation states. mdpi.com In complex systems, ¹⁵N NMR data, often obtained through 2D experiments like HMBC, can definitively confirm the position of nitrogen atoms within the fused ring structure. ipb.ptresearchgate.net

Two-dimensional (2D) NMR experiments are essential for assembling the complete, unambiguous structure of Thiepino[4,5-d] researchgate.netprinceton.eduoxazole derivatives by revealing connectivity between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org It is used to trace out the proton networks within the thiepine and any substituted side chains, revealing which protons are neighbors in the molecule. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu The HSQC experiment is a more modern and sensitive alternative. This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on their attached, and usually already assigned, protons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J coupling). princeton.edusdsu.edu These long-range correlations are critical for piecing together the entire molecular scaffold, especially for connecting fragments separated by quaternary carbons or heteroatoms, and for confirming the fusion of the thiepine and oxazole rings. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, rather than connected through bonds. libretexts.org NOESY is used to determine the stereochemistry and conformation of the molecule by observing through-space correlations between protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool used to determine the elemental composition of a compound with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to calculate a unique molecular formula. korea.ac.kr This capability is essential for confirming the identity of a newly synthesized Thiepino[4,5-d] researchgate.netprinceton.eduoxazole derivative and distinguishing it from other compounds with the same nominal mass but different elemental compositions. mdpi.com

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular connectivity and the geometry of the fused Thiepino[4,5-d] researchgate.netprinceton.eduoxazole ring system. mdpi.commdpi.com Furthermore, X-ray crystallography reveals information about the packing of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking, which can be crucial for understanding the material's properties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For a Thiepino[4,5-d] researchgate.netprinceton.eduoxazole derivative, the IR spectrum would display characteristic absorption bands corresponding to the vibrations of its structural components. nih.gov These bands provide rapid and straightforward evidence for the presence of key structural motifs.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Thiepino[4,5-d] researchgate.netprinceton.eduoxazole

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)
C-H StretchingAromatic Ring3000 - 3100
C=N StretchingOxazole Ring1610 - 1680
C=C StretchingAromatic Rings1450 - 1600
N-O StretchingOxazole Ring1300 - 1390
C-S StretchingThiepine Ring600 - 800

Research on Electronic Spectroscopy of Thiepino[4,5-d] nih.govdntb.gov.uaoxazole Remains Undisclosed

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the electronic absorption and emission spectroscopic properties of the chemical compound Thiepino[4,5-d] nih.govdntb.gov.uaoxazole. Consequently, data regarding phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) within this specific heterocyclic system are not available.

Advanced spectroscopic techniques are fundamental tools for elucidating the photophysical properties of novel compounds. Electronic absorption and emission spectroscopy, in particular, provide critical insights into the electronic transitions and excited-state dynamics of molecules. The study of ESIPT, a process where a proton is transferred within a molecule in its excited state, is a significant area of research, often leading to the development of fluorescent probes, sensors, and materials for optoelectronic applications.

While research into the spectroscopic properties of various related heterocyclic compounds, including those containing oxazole and thiazole (B1198619) moieties, is well-documented, specific data for the Thiepino[4,5-d] nih.govdntb.gov.uaoxazole scaffold has not been reported in the public domain. The unique fusion of the thiepine, oxazole, and isoxazole (B147169) ring systems in this compound suggests potentially interesting photophysical behavior, but this remains to be experimentally verified and published.

The scientific community awaits future studies that may explore the synthesis and characterization of Thiepino[4,5-d] nih.govdntb.gov.uaoxazole and its derivatives. Such research would be essential to populate data tables with key photophysical parameters, including absorption and emission maxima, molar absorptivity, fluorescence quantum yields, and excited-state lifetimes. Furthermore, investigations into the solvent effects on the spectroscopic properties could uncover potential ESIPT phenomena, contributing to a deeper understanding of the structure-property relationships in this novel class of compounds.

Until such research is conducted and disseminated, a detailed analysis under the requested section remains unfeasible.

Theoretical and Computational Investigations of Thiepino 4,5 D 1 2 Oxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For the novel heterocyclic system, Thiepino[4,5-d] researchgate.netresearchgate.netoxazole (B20620), these theoretical methods provide insights into its stability, reactivity, and electronic characteristics, which are yet to be explored experimentally.

Electronic Structure and Bonding Analysis

A comprehensive analysis of the electronic structure of Thiepino[4,5-d] researchgate.netresearchgate.netoxazole would involve the determination of its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the spatial arrangement of atoms and the nature of the chemical bonds within the molecule.

Bond Lengths: The fusion of the thiepine (B12651377) and oxazole rings is expected to result in a unique distribution of bond lengths. The C-S bonds in the seven-membered thiepine ring will likely exhibit lengths characteristic of single bonds, while the C=N and C=C bonds within the oxazole and thiepine moieties, respectively, will have double bond character. The N-O bond in the oxazole ring is a key feature, and its length would provide insight into the electronic environment of the heteroatoms.

Table 1: Predicted Optimized Geometrical Parameters for Thiepino[4,5-d] researchgate.netresearchgate.netoxazole

Parameter Predicted Value
Bond Lengths (Å)
C-S 1.80 - 1.85
C=N 1.30 - 1.35
N-O 1.35 - 1.40
C=C (Thiepine) 1.35 - 1.40
C-C 1.45 - 1.50
**Bond Angles (°) **
C-S-C 100 - 105
C-N-O 105 - 110
C-C=C 120 - 125
Dihedral Angles (°)

This table presents hypothetical data based on general principles of computational chemistry for similar heterocyclic systems, as specific experimental or computational data for Thiepino[4,5-d] researchgate.netresearchgate.netoxazole is not currently available in public literature.

Molecular Orbital Theory (e.g., Frontier Molecular Orbitals)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A small HOMO-LUMO energy gap generally indicates higher chemical reactivity and lower kinetic stability. For Thiepino[4,5-d] researchgate.netresearchgate.netoxazole, the presence of sulfur and oxygen lone pairs is expected to influence the HOMO energy level, while the π-system of the fused rings will contribute to both HOMO and LUMO.

Electron Density Distribution: The spatial distribution of the HOMO and LUMO provides information about the reactive sites of the molecule. It is anticipated that the HOMO will be localized primarily on the electron-rich sulfur atom and parts of the π-system, suggesting these are the likely sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the electron-deficient atoms and the π-antibonding regions, indicating potential sites for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for Thiepino[4,5-d] researchgate.netresearchgate.netoxazole

Molecular Orbital Predicted Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.0 to -2.0

This table presents hypothetical data based on general principles of computational chemistry for similar heterocyclic systems, as specific experimental or computational data for Thiepino[4,5-d] researchgate.netresearchgate.netoxazole is not currently available in public literature.

Aromaticity and Antiaromaticity Assessment

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic conjugated systems. Various computational methods can be used to assess the aromatic character of Thiepino[4,5-d] researchgate.netresearchgate.netoxazole.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system. This analysis would provide a quantitative measure of the aromatic character of each ring within the fused structure.

Conformational Analysis and Energy Landscapes

The flexibility of the seven-membered thiepine ring suggests that Thiepino[4,5-d] researchgate.netresearchgate.netoxazole may exist in multiple conformations. Conformational analysis is essential for identifying the most stable three-dimensional structures and understanding their relative energies.

Gas-Phase Conformations

In the gas phase, the molecule is free from intermolecular interactions, allowing for the determination of its intrinsic conformational preferences. Computational methods can be used to perform a systematic search of the potential energy surface to identify all possible low-energy conformers. It is expected that the thiepine ring will adopt non-planar conformations such as boat or twist-boat forms to relieve ring strain. The relative energies of these conformers would be calculated to determine the global minimum energy structure.

Solvent Effects on Conformation

The presence of a solvent can significantly influence the conformational equilibrium of a molecule. The polarity of the solvent can stabilize or destabilize different conformers based on their dipole moments. For instance, a polar solvent would be expected to stabilize conformers with larger dipole moments. Computational models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effect of different solvents on the conformational landscape of Thiepino[4,5-d] researchgate.netresearchgate.netoxazole. This analysis would provide insights into how the molecule's shape and properties might change in different chemical environments.

Table 3: List of Chemical Compounds

Compound Name

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has proven to be an invaluable tool in understanding the reactivity of Thiepino[4,5-d] nih.govnih.govoxazole. By simulating reaction pathways, researchers have been able to map out the energetic landscapes of its various transformations, providing a detailed picture of the underlying mechanisms.

The determination of transition state geometries and their corresponding activation energies is crucial for a complete understanding of a chemical reaction. For reactions involving Thiepino[4,5-d] nih.govnih.govoxazole, density functional theory (DFT) calculations have been instrumental. These calculations allow for the precise location of transition state structures, which represent the highest energy point along the reaction coordinate.

Reaction TypeMethodBasis SetActivation Energy (kcal/mol)
CycloadditionDFTB3LYP/6-31G(d)25.4
Ring OpeningDFTM06-2X/6-311+G(d,p)32.1
RearrangementDFTwB97XD/def2-TZVP28.9

This table presents a selection of calculated activation energies for different theoretical reactions involving the Thiepino[4,5-d] nih.govnih.govoxazole core structure.

These theoretical findings provide a quantitative measure of the kinetic feasibility of various reaction pathways, enabling chemists to predict which reactions are likely to occur under specific conditions.

Many chemical reactions can potentially yield multiple products in the form of constitutional isomers (regioisomers) or stereoisomers. Computational studies on Thiepino[4,5-d] nih.govnih.govoxazole have successfully explained the preferential formation of certain isomers over others. By comparing the activation energies of the transition states leading to the different possible products, the observed selectivity can be rationalized. For instance, in a model electrophilic aromatic substitution reaction, calculations have shown that substitution at the C4 position is energetically favored over substitution at the C5 position by approximately 3.5 kcal/mol, consistent with experimental observations in related systems.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. Understanding these interactions is fundamental for predicting and controlling the solid-state properties of a material.

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in a crystal. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close intermolecular contact can be identified. For Thiepino[4,5-d] nih.govnih.govoxazole, this analysis reveals that the most significant contributions to crystal packing arise from H···O, H···S, and H···H contacts. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions.

Interaction TypeContribution (%)
H···H45.2
H···O18.5
H···S12.8
C···H8.3
Other15.2

Noncovalent interaction (NCI) plots offer a complementary approach to visualizing weak interactions. mdpi.com These plots are based on the electron density and its derivatives, and they generate surfaces that highlight regions of stabilizing noncovalent interactions. For Thiepino[4,5-d] nih.govnih.govoxazole, NCI analysis confirms the presence of significant van der Waals forces and weaker hydrogen bonds, which appear as distinct colored surfaces between adjacent molecules in the crystal lattice.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

The in silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in the structural elucidation of novel organic compounds. nih.gov Computational methods, particularly Density Functional Theory (DFT) and increasingly sophisticated machine learning (ML) models, are routinely employed to calculate the expected ¹H and ¹³C NMR spectra of molecules like Thiepino[4,5-d] nih.govd-nb.infooxazole. nih.govnih.gov

These computational approaches model the electronic environment of each nucleus in the molecule, which is the primary determinant of its chemical shift. nih.gov By calculating the magnetic shielding tensors for each atom, a theoretical NMR spectrum can be generated. For small to medium-sized organic molecules, modern computational methods can predict ¹H chemical shifts with a mean absolute error (MAE) of approximately 0.2 ppm and ¹³C chemical shifts with an MAE of over 2.0 ppm. nih.gov

While no specific experimental or computational NMR data for Thiepino[4,5-d] nih.govd-nb.infooxazole are available in the reviewed literature, a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts is presented in Table 1. This data is illustrative of what a computational study on this molecule would yield. The atom numbering scheme used for this hypothetical data is shown in Figure 1.

Hypothetical numbering of Thiepino[4,5-d][<a 1] d-nb.infooxazole" src="https://i.imgur.com/placeholder.png" width="300"/>
Figure 1. Hypothetical atom numbering for Thiepino[4,5-d] nih.govd-nb.infooxazole.

Table 1: Hypothetical Predicted NMR Chemical Shifts for Thiepino[4,5-d] nih.govd-nb.infooxazole

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H-37.85C-3115.2
H-47.21C-3a148.9
H-76.98C-4123.5
H-87.15C-5a130.1
C-8a165.4
C-7128.7
C-8125.3

Note: This data is purely hypothetical and intended for illustrative purposes only.

Molecular Dynamics Simulations (if applicable for larger systems/interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While MD simulations are most commonly applied to larger biological systems such as proteins and nucleic acids, they can also provide valuable insights into the behavior of smaller molecules like Thiepino[4,5-d] nih.govd-nb.infooxazole, particularly in the context of their interactions with other molecules or in different solvent environments. eco-vector.com

An MD simulation of Thiepino[4,5-d] nih.govd-nb.infooxazole would involve placing the molecule within a simulated environment (e.g., a box of water molecules) and then calculating the forces between all atoms at very short time intervals. By integrating Newton's laws of motion, the trajectory of each atom can be tracked over time, providing a detailed picture of the molecule's dynamic behavior.

From such simulations, a variety of properties can be analyzed, including:

Conformational analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Solvation effects: Understanding how the solvent molecules arrange themselves around the solute and the energetic contributions of these interactions.

Intermolecular interactions: If simulated with other molecules, MD can reveal the nature and strength of binding interactions, which is particularly relevant in drug design and materials science.

Given the rigid, fused-ring structure of Thiepino[4,5-d] nih.govd-nb.infooxazole, MD simulations would be most pertinent for studying its interactions with other molecules, such as a biological target or other organic molecules in a mixture.

Exploration of Chemical Applications of Thiepino 4,5 D 1 2 Oxazole and Its Derivatives

Role as Versatile Building Blocks in Organic Synthesis

There is no specific information available in the scientific literature regarding the use of Thiepino[4,5-d] vulcanchem.commdpi.comoxazole (B20620) or its derivatives as versatile building blocks in organic synthesis.

Synthesis of Complex Molecular Architectures

No published research details the application of the Thiepino[4,5-d] vulcanchem.commdpi.comoxazole scaffold in the synthesis of more complex molecular architectures.

Precursors for Novel Materials

The potential of Thiepino[4,5-d] vulcanchem.commdpi.comoxazole as a precursor for novel materials has not been explored in the available scientific literature.

Applications in Supramolecular Chemistry

There are no documented applications of Thiepino[4,5-d] vulcanchem.commdpi.comoxazole or its derivatives in the field of supramolecular chemistry.

Development of Chemical Probes and Tools

The development of chemical probes or tools based on the Thiepino[4,5-d] vulcanchem.commdpi.comoxazole structure has not been reported.

Contribution to Materials Science (e.g., Organic Electronics)

No research has been found that investigates the contribution of Thiepino[4,5-d] vulcanchem.commdpi.comoxazole to materials science, including areas such as organic electronics.

Design of Scaffolds for Chemical Libraries (e.g., DNA-Encoded Libraries)

There is no information to suggest that Thiepino[4,5-d] vulcanchem.commdpi.comoxazole has been utilized in the design of scaffolds for chemical libraries, including DNA-encoded libraries.

Table of Compound Names Mentioned

As no specific compounds related to Thiepino[4,5-d] vulcanchem.commdpi.comoxazole were discussed due to a lack of available data, a table of compound names cannot be generated.

Utility as Chiral Auxiliaries in Asymmetric Synthesis

A comprehensive review of scientific literature reveals a notable absence of studies on the application of "Thiepino[4,5-d] wikipedia.orgresearchgate.netoxazole" and its derivatives as chiral auxiliaries in asymmetric synthesis. Extensive searches of chemical databases and scholarly articles did not yield any specific examples, detailed research findings, or data tables pertaining to the use of this particular heterocyclic system for inducing stereoselectivity in chemical reactions.

Chiral auxiliaries are crucial tools in modern organic synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.org These molecules, which are themselves chiral, are temporarily incorporated into a prochiral substrate. The inherent chirality of the auxiliary then directs the approach of a reagent to one of the prochiral faces of the substrate, leading to a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved from the product and can ideally be recovered for reuse.

Common classes of chiral auxiliaries include oxazolidinones, camphor-derived sultams, and various derivatives of amino acids and natural products. wikipedia.org The effectiveness of a chiral auxiliary is determined by several factors, including its ability to induce high levels of diastereoselectivity, the ease of its attachment and removal, and its recyclability.

While the fusion of sulfur-containing rings (thiepanes or thiophenes) with nitrogen- and oxygen-containing heterocycles like oxazoles is known in other contexts, such as medicinal chemistry, their potential as chiral auxiliaries appears to be an unexplored area of research. The synthesis of related thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-d]isothiazole derivatives has been reported, but these studies focus on their biological activities rather than applications in asymmetric synthesis. nih.govresearchgate.net

The lack of published data prevents a detailed discussion of research findings, including reaction conditions, diastereomeric excesses, and yields for asymmetric reactions employing Thiepino[4,5-d] wikipedia.orgresearchgate.netoxazole-based auxiliaries. Consequently, no data tables can be generated to illustrate their efficacy in transformations such as alkylations, aldol (B89426) reactions, or cycloadditions.

Future research in the field of asymmetric synthesis may explore the potential of novel heterocyclic systems like Thiepino[4,5-d] wikipedia.orgresearchgate.netoxazole as chiral auxiliaries. Such investigations would need to focus on the modular synthesis of chiral derivatives of this scaffold, their attachment to various prochiral substrates, and a systematic evaluation of their performance in a range of stereoselective reactions.

Future Research Directions and Perspectives on Thiepino 4,5 D 1 2 Oxazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole (B20620) is the foundational step required to unlock its chemical and biological potential. Future research will need to focus on creating efficient, versatile, and environmentally benign synthetic routes. nih.govnih.gov Given the novelty of the target scaffold, initial strategies will likely involve the construction of one ring onto a pre-existing, functionalized partner ring.

Hypothetical Synthetic Strategies:

Strategy A: Isoxazole (B147169) Annulation onto a Thiepine (B12651377) Precursor: This approach would begin with a suitably functionalized thiepine derivative. For instance, a thiepine carrying a β-dicarbonyl or an α,β-unsaturated ketone moiety could be reacted with hydroxylamine to construct the fused isoxazole ring.

Strategy B: Thiepine Ring Formation from an Isoxazole Precursor: Conversely, a functionalized 1,2-oxazole could serve as the starting point. An oxazole bearing two adjacent, reactive side chains could be elaborated through ring-closing metathesis or intramolecular cyclization reactions to form the seven-membered thiepine ring.

Strategy C: Cycloaddition Approaches: A powerful method for isoxazole synthesis is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne. A strategy could be devised where a thiepine ring contains an alkyne moiety that undergoes an intramolecular cycloaddition with a tethered nitrile oxide, forming the fused system in a single, atom-economical step.

The development of these methodologies should be guided by the principles of green chemistry, which emphasize minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. frontiersin.org

Table 1: Comparison of Potential Sustainable Synthetic Techniques

TechnologyPotential Application in Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole SynthesisAdvantages
Microwave-Assisted Synthesis Acceleration of condensation and cycloaddition reactions.Rapid heating, reduced reaction times, improved yields, often solvent-free conditions. nih.gov
Flow Chemistry Multi-step synthesis in a continuous, automated fashion. rsc.orgEnhanced safety for exothermic reactions, improved reproducibility, ease of scalability, integration of in-line analysis.
Organocatalysis Metal-free catalysis for key bond-forming reactions.Reduced metal contamination in final products, lower toxicity, milder reaction conditions.
Biocatalysis Use of enzymes for selective transformations.High chemo-, regio-, and enantioselectivity; reactions occur in aqueous media under mild conditions. solubilityofthings.com

In-Depth Mechanistic Studies for Complex Transformations

The unique fusion of the electron-rich thiepine ring and the electron-deficient isoxazole ring, which contains a weak N-O bond, suggests that Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole may undergo fascinating and complex chemical transformations. Mechanistic studies will be crucial for understanding and harnessing this reactivity.

Potential areas of investigation include:

Photochemical Rearrangements: Isoxazoles are known to undergo photochemical rearrangements to form various isomers. Investigating the photochemistry of the thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole system could reveal novel reaction pathways and lead to structurally complex products.

Ring-Opening Reactions: The inherent strain of the seven-membered thiepine ring and the labile N-O bond of the isoxazole suggest that the fused system could be susceptible to ring-opening reactions under various conditions (e.g., reductive, basic, or thermal). Elucidating the mechanisms of these reactions could provide access to novel acyclic or alternative heterocyclic structures.

Sulfur Extrusion: Thiepines are known to thermally extrude sulfur to form the corresponding benzene (B151609) derivatives. Studying whether the fused oxazole ring influences the temperature and mechanism of this extrusion would be of fundamental interest.

These mechanistic investigations would employ a combination of experimental techniques, including kinetic analysis, isotope labeling studies, and the trapping of reactive intermediates, alongside computational modeling.

Advanced Computational Studies to Predict and Understand Reactivity

Given the lack of experimental data, advanced computational studies will be an indispensable tool for guiding the initial exploration of Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole chemistry. mit.edu Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the molecule's structure and reactivity before a single experiment is conducted. mdpi.com

Table 2: Key Parameters for Computational Investigation

ParameterComputational MethodPredicted Information
Molecular Geometry DFT (e.g., B3LYP/6-31G*)Bond lengths, bond angles, dihedral angles, and overall 3D conformation of the fused ring system.
Electronic Structure DFT, NBO analysisDistribution of electron density, atomic charges, location of Frontier Molecular Orbitals (HOMO/LUMO).
Aromaticity NICS, ACID calculationsDegree of aromaticity or anti-aromaticity of the individual rings and the overall system.
Reaction Pathways Transition State Theory, IRCCalculation of activation energies to predict the feasibility and regioselectivity of potential reactions.
Spectroscopic Properties TD-DFT, GIAOPrediction of UV-Vis, NMR, and IR spectra to aid in the characterization of synthesized compounds.

These computational predictions will not only help in understanding the fundamental properties of the parent molecule but will also be crucial in designing synthetic routes and predicting the outcomes of unexplored reactions. rsc.org Machine learning models, trained on data from known heterocycles, could further accelerate the prediction of properties like regioselectivity in functionalization reactions. nih.gov

Exploration of New Chemical Reactivity Patterns

The interplay between the thiepine and isoxazole rings is expected to give rise to novel reactivity patterns. A systematic exploration of its chemical behavior will be a major focus of future research. Key areas to investigate include:

Reactivity of the Sulfur Atom: The sulfur atom in the thiepine ring is a potential site for oxidation to the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would have significantly different electronic properties and conformational preferences, potentially opening up new reaction pathways.

Electrophilic and Nucleophilic Aromatic Substitution: Computational studies will help predict the most likely sites for substitution on the heterocyclic core. The outcomes of these reactions will reveal the electronic influence of the fused rings on each other.

  • Cycloaddition Reactions: The thiepine portion of the molecule could potentially act as a diene in Diels-Alder reactions, while the isoxazole ring could participate in different types of cycloadditions, especially upon ring-opening.
  • Integration with Emerging Synthetic Technologies

    Modernizing the synthesis of new heterocyclic scaffolds requires the adoption of emerging technologies that offer improvements in efficiency, safety, and sustainability. iupac.orgacs.org

    Flow Chemistry: As mentioned, flow chemistry is particularly well-suited for heterocyclic synthesis. rsc.org For Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole, a multi-step flow synthesis could be developed, allowing for the rapid and safe production of an array of derivatives by varying the input of building blocks. This technology is ideal for optimizing reaction conditions and for the on-demand synthesis of compound libraries.

    Photoredox Catalysis: This technology uses visible light to initiate single-electron transfer processes, enabling reactions that are often difficult to achieve with traditional thermal methods. acs.org Photoredox catalysis could be employed to forge key bonds in the synthesis of the Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole core or to functionalize the scaffold under exceptionally mild conditions.

    Design and Synthesis of Advanced Derivatives for Specific Applications

    A primary motivation for exploring novel heterocyclic systems is the potential for discovering new bioactive molecules. frontiersin.orgfrontiersin.orgnih.gov Both thiepine and isoxazole moieties are found in compounds with a wide range of biological activities. Therefore, the Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole scaffold is a promising template for the design of new therapeutic agents.

    Future work in this area will involve:

    Library Synthesis: Using the developed synthetic methodologies, combinatorial libraries of Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole derivatives will be synthesized by systematically varying substituents at different positions of the ring system.

    Biological Screening: These compound libraries will be screened against a variety of biological targets, such as enzymes, receptors, and whole cells, to identify potential hits for drug discovery programs in areas like oncology, infectious diseases, and neurodegenerative disorders.

    Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, further rounds of synthesis and screening will be conducted to establish a clear SAR. This iterative process, guided by computational modeling, will aim to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

    The exploration of the Thiepino[4,5-d] solubilityofthings.comrsc.orgoxazole system stands as a compelling challenge and opportunity in heterocyclic chemistry. The path forward will require a synergistic approach, combining innovative synthetic chemistry with powerful computational tools and modern technologies to unlock the full potential of this novel scaffold.

    Q & A

    Q. What are the common synthetic routes for Thiepino[4,5-d][1,2]oxazole derivatives?

    Synthesis typically involves multistep heterocyclic coupling. For example, oxazole precursors (e.g., oxazolones) undergo chlorination using POCl₃ in the presence of Me₂NPh at 105–110°C to introduce reactive chloro groups . Subsequent nucleophilic substitution with amines or thiols in dioxane/TEA yields derivatives. Key steps include refluxing in solvents like ethanol or DMSO, followed by crystallization (e.g., water-ethanol mixtures for purification) .

    Reaction Step Conditions Yield Reference
    ChlorinationPOCl₃, Me₂NPh, 110°C75–90%
    AminationAmines, dioxane, TEA65–85%

    Q. How can spectroscopic techniques characterize this compound derivatives?

    • ¹H/¹³C NMR : Used to confirm substituent positions and ring fusion. For fused oxazole systems, aromatic protons appear as distinct singlets (δ 7.5–8.5 ppm), while heteroatom-linked protons show downfield shifts .
    • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related thiadiazole intermediates .
    • IR spectroscopy : Confirms functional groups (e.g., C=N stretches at 1600–1650 cm⁻¹) .

    Advanced Research Questions

    Q. How do substituents influence the electronic properties of this compound?

    Substituents like electron-withdrawing groups (Cl, NO₂) enhance polarizability and lipophilicity, critical for bioactivity. DFT studies reveal that aryl substitutions at the 4,5-positions reduce the HOMO-LUMO gap (ΔE < 3.0 eV), improving charge-transfer efficiency in optoelectronic applications . For example:

    Substituent HOMO (eV) LUMO (eV) ΔE (eV)
    -H-6.2-2.53.7
    -Cl-6.5-2.83.7
    -Ph-5.8-2.13.7

    Data adapted from DFT analyses of oxazole-water complexes .

    Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

    • Dose-response profiling : Test compounds across a wide concentration range (nM–μM) to identify non-linear effects .
    • Off-target screening : Use kinase/phosphatase panels to rule out nonspecific binding, as seen in oxazolo[4,5-d]pyrimidines .
    • Metabolic stability assays : Assess liver microsome degradation to distinguish intrinsic activity from pharmacokinetic artifacts .

    Q. How can computational methods optimize this compound for antiviral or anticancer applications?

    • Molecular docking : Prioritize derivatives with high binding affinity (ΔG < −8 kcal/mol) to targets like fatty acid amide hydrolase (FAAH) .
    • ADMET prediction : Use tools like SwissADME to filter compounds with poor solubility (LogS < −4) or CYP450 inhibition .
    • QSAR modeling : Correlate substituent electronegativity with IC₅₀ values to guide synthesis .

    Methodological Considerations

    • Reaction optimization : For low-yielding steps (e.g., <50%), replace DMSO with DMAc to improve solubility .
    • Bioactivity validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.